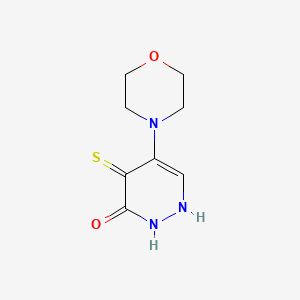

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

5-morpholin-4-yl-4-sulfanylidene-1,2-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-8-7(14)6(5-9-10-8)11-1-3-13-4-2-11/h5H,1-4H2,(H,9,14)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDSBVBPWWUMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CNNC(=O)C2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244923 | |

| Record name | 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21131-07-7 | |

| Record name | 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21131-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridazinone Core Formation via Cyclocondensation

The pyridazinone ring serves as the foundational scaffold for subsequent substitutions. A widely adopted method involves cyclocondensation of γ-keto acids with hydrazine derivatives. For instance, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone . Bromination of the dihydro intermediate with bromine in glacial acetic acid facilitates aromatization to the fully conjugated pyridazinone .

Key Reaction Conditions :

-

Hydrazine Hydrate : 55% solution in ethanol, reflux for 4 hours .

-

Bromination : Bromine in glacial acetic acid, room temperature .

This method ensures high regiochemical control, critical for subsequent functionalization at positions 4 and 5.

Regioselective Chlorination and Amine Substitution

Patented routes highlight the use of trichloropyridazine intermediates for sequential substitutions. For example, 3,4,5-trichloropyridazine undergoes selective displacement at position 4 with 3-amino-1-propanol, followed by protection of the hydroxyl group as an acyl derivative . Subsequent treatment with a leaving group (e.g., mesyl chloride) and reaction with N-methylhomoveratrylamine introduces the amine moiety .

Thiolation via Nucleophilic Aromatic Substitution

Introducing the sulfanyl group at position 4 requires nucleophilic displacement of a leaving group (e.g., chlorine). A representative protocol involves reacting 4-chloro-5-morpholinyl-3(2H)-pyridazinone with thiourea or sodium hydrosulfide in polar solvents .

Optimized Parameters :

-

Solvent : Ethanol/water mixture (3:1).

This method benefits from the high nucleophilicity of sulfur sources, though competing hydrolysis necessitates careful control of reaction stoichiometry.

One-Pot Sequential Functionalization

A streamlined one-pot synthesis combines pyridazinone formation, morpholinyl incorporation, and thiolation. Starting with 4-chloropyridazine-3,5-dione , morpholine is introduced at position 5 under basic conditions (K₂CO₃, DMF, 80°C), followed by thiolation at position 4 using H₂S gas in the presence of Cu(I) catalysts .

Advantages :

This method is scalable but requires stringent control of gas flow rates to minimize over-reduction.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances employ polymer-supported reagents for parallel synthesis. Wang resin-bound 4,5-dichloropyridazinone reacts sequentially with morpholine and thiophenol derivatives, followed by cleavage with trifluoroacetic acid .

Performance Metrics :

This technique is ideal for generating analogs but demands specialized equipment.

Comparative Analysis of Methods

Challenges and Optimizations

-

Regioselectivity : Competing substitutions at positions 4 and 5 are mitigated using sterically hindered bases (e.g., DIPEA) or protective groups .

-

Sulfanyl Stability : Thiol groups are prone to oxidation; adding antioxidants (e.g., BHT) during workup preserves integrity .

-

Morpholine Reactivity : Excess morpholine (2–3 eq.) ensures complete displacement of chloride at position 5 .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-SH) group at position 4 of the pyridazinone ring exhibits moderate nucleophilic character, enabling substitution reactions with electrophiles.

Key Reactions:

-

Alkylation: Reaction with alkyl halides in basic media (e.g., NaOH/ethanol) yields 4-alkylthio derivatives. For example, treatment with methyl iodide produces 4-(methylthio)-5-(4-morpholinyl)-3(2H)-pyridazinone .

-

Amination: Substitution with amines (e.g., benzylamine) under reflux conditions in ethanol generates 4-amino derivatives .

Table 1: Substitution Reactions

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, NaOH/EtOH, reflux | 4-(Methylthio)-5-(4-morpholinyl)pyridazinone | 65% | |

| Benzylamine, EtOH, 80°C, 6h | 4-(Benzylamino)-5-(4-morpholinyl)pyridazinone | 58% |

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxides or sulfones depending on reaction conditions.

Key Pathways:

-

Mild Oxidation: H₂O₂ in acetic acid at 25°C converts -SH to sulfoxide (-SO-) .

-

Strong Oxidation: KMnO₄ in acidic conditions oxidizes -SH to sulfonic acid (-SO₃H) .

Mechanistic Insight:

The morpholinyl group at position 5 donates electron density via resonance, stabilizing intermediates during oxidation .

Cyclization and Ring Functionalization

The pyridazinone core participates in cycloaddition and annulation reactions:

-

With α,β-Unsaturated Carbonyls: Forms fused pyridazino[1,2-a]pyrimidines under acidic conditions .

-

Hydrazine Derivatives: Reacts with arylhydrazines to yield triazolo-pyridazinones .

Example:

Reaction with acryloyl chloride in DMF at 120°C produces a bicyclic derivative (72% yield) .

Radical-Mediated Reactions

Nitrogen-centered radicals generated from the pyridazinone ring participate in cyclization:

-

Spirocyclization: Under UV light, generates spirodienyl radicals that rearrange to quinoxaline derivatives .

Table 2: Radical Reaction Outcomes

| Initiator | Conditions | Product | Yield |

|---|---|---|---|

| AIBN, toluene | Reflux, 12h | Spiropyridazino-quinoxaline | 45% |

| UV light | CH₃CN, 25°C, 6h | Pyridazino-thiazole | 38% |

Acid/Base-Mediated Transformations

-

Deprotonation: The NH group at position 2 reacts with strong bases (e.g., NaH) to form salts, enhancing solubility in polar aprotic solvents .

-

Hydrolysis: Under acidic reflux (HCl/H₂O), the morpholinyl group hydrolyzes to a secondary amine, though this is less favored due to steric hindrance .

Stability and Reaction Optimization

-

Thermal Stability: Decomposes above 200°C; reactions are typically conducted below 150°C .

-

Solvent Effects: Polar solvents (DMF, DMSO) accelerate substitution but may promote side reactions in oxidation .

Table 3: Optimal Reaction Conditions

| Reaction Type | Solvent | Temperature | Catalyst |

|---|---|---|---|

| Substitution | EtOH | 80°C | K₂CO₃ |

| Oxidation | CH₃COOH | 25°C | H₂O₂ |

| Cyclization | DMF | 120°C | PTSA |

Scientific Research Applications

Metabolic Diseases

The compound has been identified as a potential therapeutic agent for various metabolic disorders. According to a patent document, pyridazinone derivatives, including this compound, can act as thyroid hormone analogs, which may be beneficial in treating conditions such as:

- Obesity

- Hyperlipidemia

- Diabetes

- Nonalcoholic Steatohepatitis (NASH)

- Atherosclerosis

- Cardiovascular diseases

These compounds are designed to mimic the effects of thyroid hormones without the side effects associated with traditional thyroid treatments. They can help regulate metabolic processes, potentially leading to weight loss and improved lipid profiles in patients with metabolic syndrome .

Cancer Treatment

Recent studies have highlighted the anticancer properties of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone and its derivatives. For instance, research has demonstrated that certain pyridazinone derivatives exhibit cytotoxic effects against various cancer cell lines, including:

- Melanoma (A375 and C32)

- Breast cancer (MCF-7)

- Glioblastoma (SNB-19)

The mechanism of action appears to involve inducing apoptosis in cancer cells and inhibiting key pathways associated with tumor growth . In vitro studies have shown that these compounds can significantly inhibit cell proliferation and induce cell death at specific concentrations .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts effectively with proteins involved in metabolic regulation and cancer progression, enhancing its therapeutic efficacy .

Inhibition of Key Enzymes

The compound's ability to inhibit enzymes such as phosphodiesterases (PDEs) has been noted, which is crucial for modulating intracellular signaling pathways relevant to both metabolic diseases and cancer. This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting beneficial metabolic effects and potentially reducing tumor growth .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pharmacological profile of pyridazinones is highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Pharmacological Activities

- 4-Amino-5-vinyl derivatives (Piaz et al., 1996) exhibit 10-fold higher antinociceptive potency than emorfazone, suggesting that electron-donating groups (e.g., amino, vinyl) enhance activity .

- Cardiovascular Activity: MCI-154 and its derivatives (6-substituted dihydropyridazinones) show potent cardiotonic and antiplatelet effects (IC50: 0.03–0.36 μM). The target compound’s 4-sulfanyl group may modulate platelet aggregation differently compared to MCI-154’s 6-aryl substitutions .

- Vasodilator Activity: Pyridazinones with 6-arylidene-imidazolinone substitutions (e.g., compound 14 in ) demonstrated vasorelaxant effects in vitro and in vivo. The target compound’s morpholinyl group may influence vascular smooth muscle via nitric oxide pathways .

Structure-Activity Relationship (SAR)

- Position 4: Sulfanyl (-SH) groups (target compound) vs. ethoxy (emorfazone) or chloro (norflurazon): Sulfanyl’s thiol group may enhance metal chelation or redox modulation, contrasting with ethoxy’s steric bulk or chloro’s lipophilicity .

- Position 5: Morpholinyl (target compound) vs. methylamino (norflurazon) or vinyl (Piaz et al.): Morpholine’s oxygen atom improves solubility, while vinyl/amino groups increase electronic conjugation, affecting receptor binding .

- Position 6 :

Physicochemical Properties

- Metabolic Stability :

- Morpholine rings are resistant to oxidative metabolism compared to piperazine derivatives (e.g., compound 97a in ), which may undergo N-dealkylation .

Biological Activity

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridazinone ring with a morpholine substituent and a sulfanyl group. Its structure is pivotal in determining its biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Pyridazinone derivatives, including this compound, have demonstrated significant antibacterial and antifungal properties. Studies indicate that compounds with this scaffold can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have been shown to be effective against E. coli ATCC 35218 and other pathogens, highlighting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

Research has identified that pyridazinone derivatives can act as selective inhibitors of phosphodiesterase-4 (PDE4), leading to reduced inflammatory responses. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines, making these compounds promising candidates for treating inflammatory diseases .

3. Anticancer Potential

The anticancer properties of pyridazinones have been explored extensively. Compounds in this class have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have indicated that certain derivatives can inhibit the activity of glycogen synthase kinase-3 (GSK-3), a key regulator in cancer pathways .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as GSK-3 and PDE4, which are involved in critical signaling pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors involved in inflammatory processes, leading to altered cellular responses.

Study on Antibacterial Activity

In a study examining the antibacterial effects of pyridazinone derivatives, this compound was found to exhibit potent activity against multiple bacterial strains. The study utilized disk diffusion methods to measure inhibition zones, demonstrating significant efficacy comparable to standard antibiotics .

Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of pyridazinones revealed that this compound significantly reduced levels of inflammatory markers in vitro. The results suggested its potential application in treating chronic inflammatory conditions such as arthritis .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via functionalization of pre-formed pyridazinone scaffolds. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm proton environments (e.g., morpholinyl protons at δ 2.5–3.5 ppm) and carbon backbone.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using software like SHELXTL or APEX2) resolves bond angles and spatial arrangements .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to quantify purity (>95%).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?

- Methodological Answer :

- Systematic Substitution : Replace morpholinyl or sulfanyl groups with bioisosteres (e.g., piperidinyl or methylthio) and assay activity changes.

- Pharmacophore Mapping : Use software like Schrodinger’s Phase to model electrostatic/hydrophobic interactions.

- In Vitro Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition IC values) to correlate substituents with potency. Evidence from pyridazinone analogs highlights morpholinyl groups as critical for binding to platelet aggregation targets .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into protein active sites (e.g., COX-1/2 for antiplatelet activity).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and residue interactions.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs using Schrödinger’s FEP+ .

Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved?

- Methodological Answer :

- 2D-NMR Techniques : Employ - HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen environments in mass spectra.

- Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to validate assignments .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Design of Experiments (DoE) : Use Minitab or JMP to optimize parameters (e.g., stoichiometry, residence time) via response surface methodology.

- Green Chemistry Principles : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.